1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1344275-46-2
VCID: VC5526763
InChI: InChI=1S/C6H5N3O2/c7-2-4-9-3-1-5(8-9)6(10)11/h1,3H,4H2,(H,10,11)
SMILES: C1=CN(N=C1C(=O)O)CC#N
Molecular Formula: C6H5N3O2
Molecular Weight: 151.125

1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1344275-46-2

Cat. No.: VC5526763

Molecular Formula: C6H5N3O2

Molecular Weight: 151.125

* For research use only. Not for human or veterinary use.

1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid - 1344275-46-2

Specification

CAS No. 1344275-46-2
Molecular Formula C6H5N3O2
Molecular Weight 151.125
IUPAC Name 1-(cyanomethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C6H5N3O2/c7-2-4-9-3-1-5(8-9)6(10)11/h1,3H,4H2,(H,10,11)
Standard InChI Key DNXHLBJXBNBFMV-UHFFFAOYSA-N
SMILES C1=CN(N=C1C(=O)O)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(cyanomethyl)pyrazole-3-carboxylic acid, reflects its core pyrazole ring substituted at the 1-position with a cyanomethyl group (-CH2CN) and at the 3-position with a carboxylic acid (-COOH). Its molecular formula is C6H5N3O2, with a molar mass of 151.125 g/mol. The SMILES notation (C1=CN(N=C1C(=O)O)CC#N) and InChIKey (DNXHLBJXBNBFMV-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1344275-46-2
Molecular FormulaC6H5N3O2
Molecular Weight151.125 g/mol
IUPAC Name1-(cyanomethyl)pyrazole-3-carboxylic acid
SMILESC1=CN(N=C1C(=O)O)CC#N
InChIKeyDNHHLBJXBNBFMV-UHFFFAOYSA-N

Stability and Solubility

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid typically involves a multi-step sequence:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or alkynes under acidic or basic conditions.

  • Cyanomethylation: Introduction of the cyanomethyl group via alkylation using chloroacetonitrile or similar reagents.

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of precursor groups (e.g., esters or nitriles) to yield the final carboxylic acid.

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsIntermediate/Product
1CyclizationHydrazine, β-keto ester1H-pyrazole-3-carboxylate
2AlkylationChloroacetonitrile, K2CO31-(cyanomethyl)pyrazole-3-carboxylate
3HydrolysisNaOH, H2O, reflux1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid

Industrial Production Challenges

Scale-up requires optimization of:

  • Reaction Efficiency: Minimizing side reactions during cyanomethylation.

  • Purification: Chromatography or crystallization to isolate the polar product.

  • Cost-Effectiveness: Sourcing affordable nitrile precursors.

Chemical Reactivity and Functional Transformations

Nucleophilic and Electrophilic Sites

The pyrazole ring’s electron-deficient nature directs electrophilic substitution to the 4-position, while the carboxylic acid and cyanomethyl groups offer sites for nucleophilic attack or further derivatization.

Representative Reactions

  • Decarboxylation: Thermal elimination of CO2 under acidic conditions to yield 1-(cyanomethyl)-1H-pyrazole.

  • Nitrile Hydrolysis: Conversion to an amide (-CONH2) or carboxylic acid (-COOH) via acid- or base-catalyzed pathways.

  • Esterification: Reaction with alcohols to form ester derivatives, enhancing lipophilicity for biological studies.

Table 3: Reaction Pathways and Applications

Reaction TypeReagents/ConditionsProductsPotential Use
EsterificationMeOH, H2SO4Methyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylateProdrug development
Amide FormationNH3, DCC1-(cyanomethyl)-1H-pyrazole-3-carboxamideEnzyme inhibition
CycloadditionAzides, Cu(I)Triazole-linked conjugatesBioconjugation

Research Gaps and Future Directions

Priority Investigations

  • ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies.

  • Target Identification: Proteomic screening to map interaction networks.

  • Formulation Optimization: Nanoencapsulation to improve bioavailability.

Industrial Applications

  • Agrochemicals: Herbicidal or insecticidal activity screening.

  • Materials Science: Coordination polymers using the carboxylic acid as a ligand.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator